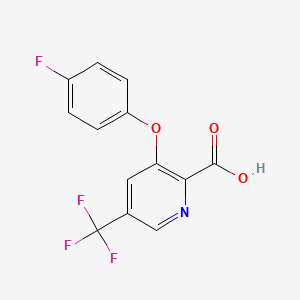3-(4-Fluoro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid
CAS No.: 2088942-22-5
Cat. No.: VC2735944
Molecular Formula: C13H7F4NO3
Molecular Weight: 301.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2088942-22-5 |
|---|---|
| Molecular Formula | C13H7F4NO3 |
| Molecular Weight | 301.19 g/mol |
| IUPAC Name | 3-(4-fluorophenoxy)-5-(trifluoromethyl)pyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C13H7F4NO3/c14-8-1-3-9(4-2-8)21-10-5-7(13(15,16)17)6-18-11(10)12(19)20/h1-6H,(H,19,20) |
| Standard InChI Key | TVQABTSNQRGNSP-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1OC2=C(N=CC(=C2)C(F)(F)F)C(=O)O)F |
| Canonical SMILES | C1=CC(=CC=C1OC2=C(N=CC(=C2)C(F)(F)F)C(=O)O)F |
Introduction
Chemical Properties and Structure
Basic Molecular Characteristics
3-(4-Fluoro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid possesses several distinctive molecular characteristics that define its chemical identity. These fundamental properties are essential for researchers working with this compound and are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C13H7F4NO3 |
| Molecular Weight | 301.19924 g/mol |
| CAS Number | 2088942-22-5 |
| MDL Number | MFCD29918686 |
| Standard Purity | 95%+ |
The molecular structure contains a total of four fluorine atoms: three in the trifluoromethyl group and one in the 4-fluorophenoxy substituent . This high fluorine content contributes significantly to the compound's chemical behavior, potential applications, and physical properties.
Structural Features and Functional Groups
The structure of 3-(4-Fluoro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid incorporates several key structural elements that influence its chemical behavior and applications:
-
A pyridine ring that serves as the central heterocyclic core
-
A carboxylic acid group (-COOH) at position 2 of the pyridine ring, providing acidity and potential for derivatization
-
A 4-fluorophenoxy group at position 3, adding structural complexity and modifying the electronic properties
-
A trifluoromethyl group (-CF3) at position 5, contributing to the lipophilicity and metabolic stability
This combination of functional groups creates a molecule with both polar and non-polar regions, affecting its solubility, reactivity, and potential biological interactions. The carboxylic acid group contributes to hydrogen bonding capabilities and acidic properties, while the fluorinated substituents enhance lipophilicity and metabolic stability.
| Supplier | Package Size | Price | Stock Status |
|---|---|---|---|
| Cymit Quimica | 1g | 639.00 € | Available (as of 2019) |
| ACI | Not specified | Not specified | 1.00g in stock |
The relatively high price point (639.00 € per gram) as listed by Cymit Quimica is indicative of a specialized research chemical produced in limited quantities. This pricing structure is consistent with compounds primarily used in research and development contexts rather than bulk industrial applications.
Product Quality and Specifications
The commercially available 3-(4-Fluoro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid is typically supplied with a purity of 95% or higher . This level of purity is suitable for most research applications, including use as a synthetic intermediate or for structure-activity relationship studies in pharmaceutical research. Safety data sheets are available upon request from suppliers, suggesting appropriate handling precautions should be observed when working with this compound.
Comparison with Structurally Related Compounds
Structural Relationships in Fluorinated Pyridines
To better understand the properties and potential applications of 3-(4-Fluoro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid, it is valuable to examine structurally related compounds. The following table compares key properties of the target compound with related fluorinated pyridine derivatives found in the search results:
| Compound | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|
| 3-(4-Fluoro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid | C13H7F4NO3 | 301.19924 | Pyridine with -COOH at position 2, 4-fluorophenoxy at position 3, -CF3 at position 5 |
| 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine | C6H2ClF4N | 199.533 | Pyridine with -F at position 2, -Cl at position 3, -CF3 at position 5 |
| 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | Not specified in sources | Pyridine with -COOH at position 2, -Cl at position 3, -CF3 at position 5 |
This comparison highlights the structural variations within this family of compounds, particularly in terms of substituents at positions 2 and 3 of the pyridine ring . The replacement of a chlorine atom with a 4-fluorophenoxy group represents a significant structural modification that likely alters the physicochemical properties and potential applications.
Insights from Crystal Structure Studies of Related Compounds
Recent crystallographic studies on the related compound 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid provide valuable insights that may be applicable to understanding the structural characteristics of our target compound. According to research published in 2024, the related compound crystallizes in the triclinic system with the following parameters:
-
Crystal system: Triclinic
-
Unit cell parameters: a = 5.8837(5) Å, b = 14.1634(14) Å, c = 15.3120(15) Å
-
Angles: α = 92.667(5)°, β = 100.364(5)°, γ = 99.475(5)°
-
Volume: V = 1,234.2(2) ų
The researchers note that 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid "features a distinctive combination of a chlorine atom and a trifluoromethyl group attached to a pyridinecarboxylic ring, which endows it with unique electronic properties and potential applications in the medical field" . Similar electronic properties might be expected for our target compound, potentially enhanced by the 4-fluorophenoxy substituent.
Synthesis and Production Methods
-
Nucleophilic aromatic substitution reactions to introduce the 4-fluorophenoxy group onto an appropriately substituted pyridine precursor
-
Functional group transformations to generate the carboxylic acid moiety
-
Introduction of the trifluoromethyl group through specialized fluorination reagents
For the related compound 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, search results and indicate that it can be purchased directly from commercial suppliers such as Thermo Fisher Scientific, suggesting established industrial production methods for this class of compounds.
Research Status and Future Directions
Potential future research directions for 3-(4-Fluoro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid might include:
-
Investigation of its potential as a scaffold for developing bioactive compounds
-
Exploration of its reactivity and applications in synthetic methodology
-
Crystallographic studies to determine its three-dimensional structure
-
Structure-activity relationship studies comparing its properties with related compounds
-
Evaluation of its potential in agrochemical applications, following the precedent of related trifluoromethylpyridine derivatives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume